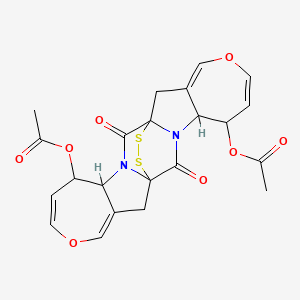
Acetylaranotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylaranotin is a dimeric epidithiodiketopiperazine natural product first isolated from fungi. It is known for its intricate structure and significant biological activities, including anticancer and antiviral properties . The compound has a molecular formula of C22H20N2O8S2 and a molecular weight of 504.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of acetylaranotin has been a challenging task for chemists. The first successful synthesis was reported by Caltech chemists, who used a rhodium-catalyzed cycloisomerization followed by chloride elimination to generate the dihydrooxepine moiety . The synthesis involves an enantioselective azomethine ylide (1,3)-dipolar cycloaddition reaction to set the absolute and relative stereochemistry, followed by a stereoretentive diketopiperazine sulfenylation to install the epidisulfide .
Industrial Production Methods
Currently, there are no widely reported industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Acetylaranotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the disulfide linkages in the molecule.
Common Reagents and Conditions
Elemental Sulfur: Used in the synthesis and modification of the epidisulfide moiety.
Rhodium Catalysts: Employed in the cycloisomerization step of the synthesis.
Hydrogen Cyanide and Hydrogen Sulfide: Utilized in displacement reactions at the disulfide linkage.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Acetylaranotin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Exhibits significant anticancer and antiviral activities, making it a potential candidate for drug development
Mechanism of Action
The mechanism of action of acetylaranotin involves its interaction with various molecular targets and pathways. The compound’s epidithiodiketopiperazine structure allows it to interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the inhibition of viral RNA polymerase and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Acetylaranotin belongs to the class of epipolythiodioxopiperazines, which are fungal secondary metabolites derived from diketopiperazines. Similar compounds include:
- MPC1001B
- Emethallicin A
- Bisdethiodi(methylthio)this compound
These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets. This compound’s unique seven-membered dihydrooxepine ring and epidisulfide moiety distinguish it from other related compounds .
Properties
CAS No. |
20485-01-2 |
|---|---|
Molecular Formula |
C22H20N2O8S2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |
InChI |
InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1 |
InChI Key |
OHTZNUUGYPDWEB-NEEVBFIGSA-N |
SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylaranotin; Antibiotic LL-S-88-A; LL-S-88-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


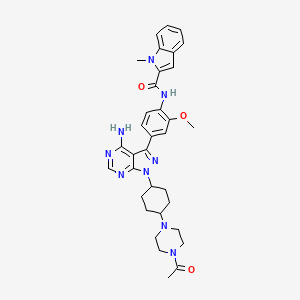

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)
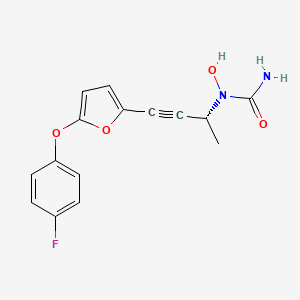
![5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)
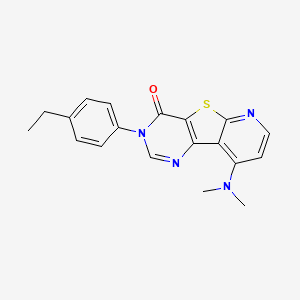
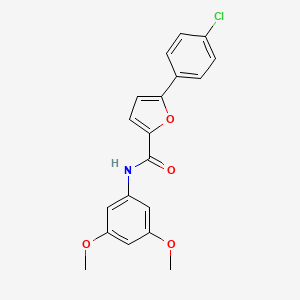
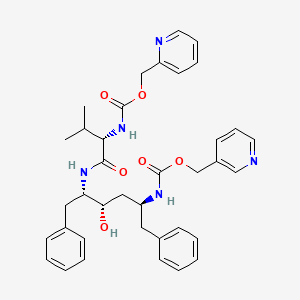
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)
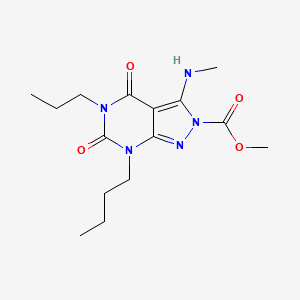
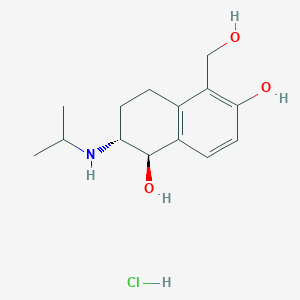
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)
